4-chloro-N-(1-phenylethyl)benzamide
Description
Overview of the Benzamide (B126) Scaffold in Advanced Organic Chemistry
The benzamide functional group is a cornerstone in the field of organic chemistry, recognized for its stability and versatile reactivity. solubilityofthings.comnih.gov Amides, in general, are fundamental components in the synthesis of a wide array of organic molecules, including those with significant biological activity. solubilityofthings.comnumberanalytics.comnumberanalytics.com The benzamide scaffold, specifically, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and serving as a template for the design of novel therapeutic agents. nih.govstorkapp.mecolab.ws Its prevalence is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding to biological targets. nih.gov The amide bond's resonance stabilization contributes to its relative planarity and reduced electrophilicity at the carbonyl carbon, influencing its chemical behavior. nih.gov Researchers have developed numerous synthetic methodologies to construct and modify the benzamide core, highlighting its importance in the creation of complex molecular architectures. numberanalytics.comacs.orgnih.govacs.org
Importance of Chiral Amides in Chemical Synthesis and Materials Science
Chirality, or the "handedness" of molecules, is a critical concept in chemistry, with profound implications for the properties and functions of materials. chiralpedia.com Chiral amides, a specific class of these molecules, are of paramount importance in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a chiral product. numberanalytics.com They can function as chiral auxiliaries, directing the stereochemical outcome of a reaction to yield enantiomerically pure compounds. numberanalytics.com This level of control is particularly vital in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. openaccessgovernment.org
Beyond their role in synthesis, chiral amides are integral to the development of advanced materials. chiralpedia.com The introduction of chirality into polymers and liquid crystals can lead to materials with unique optical, electronic, and mechanical properties. chiralpedia.com For instance, chiral materials are essential for applications involving circularly polarized light, which is utilized in advanced display technologies and optical communication systems. chiralpedia.com The ability of chiral amides to form ordered supramolecular structures through hydrogen bonding makes them valuable building blocks for the design of functional materials with tailored properties. nih.gov The study of atropisomeric amides, which possess a stereogenic axis, has further expanded the utility of chiral amides as ligands in asymmetric catalysis. acs.org
Rationale for Investigating 4-chloro-N-(1-phenylethyl)benzamide: Structural Features and Research Potential
The specific compound, this compound, presents several structural features that make it a compelling subject for research. The molecule incorporates a chloro-substituted benzoyl group and a chiral 1-phenylethylamine (B125046) moiety. The presence of the chlorine atom at the para-position of the benzene (B151609) ring can influence the molecule's electronic properties and its potential for intermolecular interactions.
The chirality of the 1-phenylethyl group introduces the element of stereoisomerism, making this compound a valuable model for studying the effects of chirality on crystal packing and other material properties. The synthesis of this and similar chiral amides has been explored, often involving the coupling of a carboxylic acid with a chiral amine. nih.govacs.org The investigation of this compound and its analogues can provide insights into structure-property relationships and guide the design of new chiral materials and molecules with specific functions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 68162-85-6 guidechem.com |
| Molecular Formula | C15H14ClNO guidechem.com |
| Molecular Weight | 259.73 g/mol guidechem.com |
| Monoisotopic Mass | 259.0763918 Da guidechem.com |
| Rotatable Bond Count | 3 guidechem.com |
| Complexity | 268 guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPPIGGRNVDNII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 4 Chloro N 1 Phenylethyl Benzamide
Retrosynthetic Analysis and Precursor Design for Benzamide (B126) Formation
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 4-chloro-N-(1-phenylethyl)benzamide, the primary disconnection is at the amide bond, revealing two key precursors: a source for the 4-chloro-benzoyl group and a source for the 1-phenylethylamine (B125046) group.
Strategies for Introducing the 4-Chloro-Benzoyl Moiety
The 4-chloro-benzoyl moiety can be introduced using either 4-chlorobenzoic acid or its more reactive derivative, 4-chlorobenzoyl chloride.
4-Chlorobenzoic Acid : This is a stable, commercially available solid. nih.gov Its direct use in amidation reactions requires an activating agent to enhance the electrophilicity of the carbonyl carbon.
4-Chlorobenzoyl Chloride : This acyl chloride is a highly reactive liquid and a key intermediate in the synthesis of various substituted benzoyl products. nih.gov It can be prepared from 4-chlorobenzoic acid by treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org A described method involves refluxing a solution of 4-chlorobenzoic acid in thionyl chloride. Another approach is the reaction of 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid like ferric chloride (FeCl₃). google.com
Approaches for Incorporating the Chiral 1-Phenylethylamine Moiety
The incorporation of the chiral 1-phenylethylamine moiety is a critical step that defines the stereochemistry of the final product. mdpi.com This amine is a widely used chiral auxiliary and can be obtained through various methods. mdpi.comresearchgate.net
Reductive Amination : A common method for preparing 1-phenylethylamine is the reductive amination of acetophenone (B1666503). mdpi.comresearchgate.net
Chiral Resolution : Racemic 1-phenylethylamine can be resolved into its enantiomers using a chiral resolving agent, such as L-(+)-tartaric acid. The process involves the formation of diastereomeric salts that can be separated by crystallization. acs.org
Enzymatic and Chemoenzymatic Methods : Modern approaches utilize enzymes for the stereoselective synthesis of chiral amines. acs.orgoup.comnih.govacs.org Transaminases, for instance, can catalyze the conversion of a prochiral ketone to a chiral amine with high enantiomeric excess. acs.orgnih.govacs.org Chemoenzymatic cascades combine chemical and enzymatic steps to produce chiral amines from readily available starting materials like alkynes. acs.orgoup.com
Classical Amidation Routes for N-Substituted Benzamides
Traditional methods for forming amide bonds remain widely used due to their reliability and well-established protocols.
Acyl Chloride and Amine Coupling
The reaction between an acyl chloride and an amine is a direct and often high-yielding method for amide synthesis. The Schotten-Baumann reaction describes the acylation of an amine with an acyl chloride in the presence of a base. byjus.com The base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant. byjus.com
| Reactants | Reagents/Conditions | Product | Key Features |
|---|---|---|---|
| 4-Chlorobenzoyl chloride, 1-Phenylethylamine | Base (e.g., NaOH, Pyridine), Biphasic solvent system | This compound | Base neutralizes HCl byproduct; high reactivity of acyl chloride. byjus.com |
Carboxylic Acid and Amine Coupling with Coupling Reagents (e.g., DCC, DMAP)
Directly reacting a carboxylic acid with an amine is generally difficult due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid.
DCC (N,N'-Dicyclohexylcarbodiimide) : DCC is a widely used coupling agent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. chemistrysteps.comorganic-chemistry.org This intermediate is then readily attacked by the amine to form the amide, along with a dicyclohexylurea (DCU) byproduct. organic-chemistry.org
DMAP (4-Dimethylaminopyridine) : DMAP is often used as a catalyst in conjunction with DCC. organic-chemistry.orgnih.gov It acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive acyl-pyridinium species, which accelerates the reaction with the amine. organic-chemistry.org Other coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also used, often in combination with HOBt (hydroxybenzotriazole), which can improve yields, especially with electron-deficient amines. nih.gov
| Reactants | Coupling Reagents/Catalysts | Solvent | Product | Byproduct |
|---|---|---|---|---|
| 4-Chlorobenzoic acid, 1-Phenylethylamine | DCC | CH₂Cl₂ | This compound | Dicyclohexylurea (DCU) |
| 4-Chlorobenzoic acid, 1-Phenylethylamine | DCC, DMAP (catalytic) | CH₂Cl₂ | This compound | Dicyclohexylurea (DCU) |
| 4-Chlorobenzoic acid, 1-Phenylethylamine | EDC, HOBt (catalytic), DIPEA | Acetonitrile (B52724) | This compound | Water-soluble urea |
Advanced Coupling Reactions for Benzamide Formation
Modern synthetic chemistry has seen the development of more efficient and environmentally benign methods for amide bond formation, often relying on catalysis. numberanalytics.com
Catalytic Amidation : These methods involve the direct coupling of carboxylic acids and amines using a catalyst, often with the removal of water to drive the reaction to completion. catalyticamidation.infocatalyticamidation.info A variety of catalysts based on boron, zirconium, and other metals have been developed. catalyticamidation.infocatalyticamidation.info These reactions are advantageous due to their high atom economy, as the only byproduct is water. catalyticamidation.info
Enzyme-Catalyzed Synthesis : Biocatalysis offers a green and highly selective alternative for amide synthesis. researchgate.netscilit.comyork.ac.ukrsc.org Enzymes like lipases and amide bond synthetases can catalyze the formation of amide bonds under mild, aqueous conditions. researchgate.netyork.ac.ukrsc.org Lipases can catalyze the aminolysis of esters, while ATP-dependent amide bond synthetases can directly couple carboxylic acids and amines. researchgate.netrsc.org These enzymatic methods are particularly valuable for the synthesis of complex molecules like pharmaceuticals. researchgate.net
Electrophilic Amide Activation : Recent strategies involve the activation of the amide bond itself for further transformation. While not a direct synthesis of the target compound, this approach highlights the ongoing innovation in amide chemistry. acs.orgacs.org
| Method | Key Features | Examples of Catalysts/Enzymes |
|---|---|---|
| Catalytic Direct Amidation | High atom economy (water is the only byproduct); requires water removal. catalyticamidation.info | Boric acid, B(OCH₂CF₃)₃, Zirconium catalysts. catalyticamidation.info |
| Enzyme-Catalyzed Synthesis | High selectivity; mild and environmentally friendly conditions; can be performed in aqueous media. researchgate.netyork.ac.uk | Lipases, Amide Bond Synthetases (e.g., McbA). researchgate.netrsc.org |
Metal-Catalyzed Amidation (e.g., Copper(II)-mediated)
Metal-catalyzed reactions, particularly those employing copper, have become a cornerstone in the formation of amide bonds. Copper(II)-mediated amidation presents a practical route for the synthesis of N-substituted benzamides. bohrium.comresearchgate.net This method can involve the coupling of an aryl amine with a carboxylic acid derivative. In the context of this compound synthesis, this would typically involve the reaction of 1-phenylethylamine with a derivative of 4-chlorobenzoic acid.
One notable copper-mediated approach involves the carbon degradation-based amidation of phenylacetic acids with aryl amines in the presence of a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), to yield N-aryl secondary benzamides. bohrium.comresearchgate.net While this specific example illustrates the formation of an N-aryl amide, the underlying principles of copper-catalyzed C-N bond formation are relevant. The mechanism of such reactions often involves a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. nih.gov The active catalytic species is typically a ligated copper(I) complex, which can be formed in situ from a Cu(II) precatalyst. nih.gov The presence of chelating diamine ligands can be crucial in controlling the concentration and reactivity of the active copper catalyst. nih.gov
The choice of copper salt can influence the reaction's efficiency, with Cu(OAc)₂ often demonstrating good activity. bohrium.com The reaction conditions, including solvent and temperature, are also critical parameters that need to be optimized for achieving high yields.
Catalytic Protocols for N-Substituted Benzamide Synthesis
Beyond copper-mediated methods, a variety of other catalytic protocols have been established for the synthesis of N-substituted benzamides. These methods often aim to improve efficiency, selectivity, and substrate scope.
One such approach involves the in situ generation of chloro- and imido-phosphonium salts. nih.govacs.org For instance, the reaction of a carboxylic acid with triphenylphosphine (B44618) and N-chlorophthalimide can generate an activated species that readily reacts with an amine to form the corresponding amide. nih.govacs.org This method has been successfully applied to the synthesis of (S)-N-(1-phenylethyl)benzamide from benzoic acid and (S)-(-)-1-phenylethylamine, achieving a 72% isolated yield. nih.govacs.org
Another strategy is the N-alkylation of primary amides with alcohols, which can be catalyzed by transition metal complexes. rsc.org For example, cobalt nanoparticles supported on carbon have been shown to be effective catalysts for the N-alkylation of benzamides with various alcohols. rsc.org This "borrowing hydrogen" strategy involves the initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation of the resulting C=N bond. rsc.orgrsc.org
Furthermore, catalyst-free methods have also been developed. For instance, the synthesis of substituted pyridine benzamides has been achieved by reacting aldehydes with aminopyridines in the presence of hydrogen peroxide as an oxidant. researchgate.net While not directly applicable to the synthesis of this compound from its standard precursors, this highlights the ongoing development of novel amidation protocols.
The following table summarizes some catalytic protocols for N-substituted benzamide synthesis:
| Catalyst/Reagent System | Substrates | Product | Yield | Reference |
| Triphenylphosphine/N-chlorophthalimide | Benzoic acid, (S)-(-)-1-phenylethylamine | (S)-N-(1-Phenylethyl)benzamide | 72% | nih.govacs.org |
| Cobalt nanoparticles on carbon | Benzamide, Benzyl (B1604629) alcohol | N-Benzylbenzamide | up to 90% | rsc.org |
| Hydrogen peroxide (catalyst-free) | Various aldehydes and aminopyridines | Substituted pyridine benzamides | Good | researchgate.net |
Green Chemistry Approaches in Amide Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, including amide bond formation. ucl.ac.ukrsc.org Traditional amidation methods often utilize stoichiometric activating reagents, leading to significant waste generation. ucl.ac.uk Green chemistry approaches aim to minimize waste, use less hazardous substances, and improve energy efficiency.
One of the most atom-economical methods for amide synthesis is the direct amidation of carboxylic acids with amines, where water is the only byproduct. acs.org However, this reaction is often thermodynamically unfavorable and requires high temperatures. To overcome this, various catalytic systems are being explored. For example, boric acid has been used as a simple and readily available catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. bohrium.comsemanticscholar.org This method involves the trituration of the reactants followed by direct heating, resulting in high reaction rates and good yields. bohrium.comsemanticscholar.org
The use of reusable catalysts is another key aspect of green chemistry. Brønsted acidic ionic liquids have been employed as both the catalyst and solvent for the direct amidation of carboxylic acids and amines. acs.org This approach allows for efficient amide formation with a broad substrate scope and offers the potential for catalyst recycling. acs.org
Biocatalysis also presents a green alternative for amide synthesis. rsc.org Enzymes, such as lipases, can catalyze amide bond formation under mild conditions. nih.gov For example, Candida antarctica lipase (B570770) B (Novozym 435) has been used for the kinetic resolution of racemic primary amines through acylation, a process relevant to obtaining enantiopure precursors for chiral amides. nih.gov
The following table highlights some green chemistry approaches in amide synthesis:
| Approach | Catalyst/Medium | Key Features | Reference |
| Direct Amidation | Boric Acid | Solvent-free, rapid reaction | bohrium.comsemanticscholar.org |
| Direct Amidation | Brønsted Acidic Ionic Liquid | Reusable catalyst and solvent, broad scope | acs.org |
| Kinetic Resolution | Novozym 435 (Lipase) | Mild conditions, enantioselective | nih.gov |
Enantioselective Synthesis of Chiral 1-Phenylethylamine Precursors
The 1-phenylethylamine moiety in this compound is chiral, meaning the final product can exist as two enantiomers. The biological activity of these enantiomers can differ significantly, making the synthesis of enantiomerically pure forms crucial. This is achieved by either resolving a racemic mixture of 1-phenylethylamine or by synthesizing the desired enantiomer directly through asymmetric methods. Chiral amines are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov
Resolution Techniques for (S)- and (R)-1-Phenylethylamine
Resolution is a classical method for separating enantiomers from a racemic mixture. This typically involves the use of a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization.
One common method for resolving racemic 1-phenylethylamine is through the formation of diastereomeric salts with a chiral acid. nih.gov For example, lithocholic acid has been shown to be an effective resolving agent for 1-phenylethylamine, preferentially forming a salt with the (S)-enantiomer. acs.org The diastereomeric salts can then be separated, and the pure enantiomer of the amine can be liberated by treatment with a base.
Enzymatic resolution is another powerful technique. Lipases, such as Novozym 435, can be used for the kinetic resolution of racemic 1-phenylethylamine. nih.govgoogle.com In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated amine from the unreacted enantiomer. nih.gov This method is attractive due to the mild reaction conditions and high enantioselectivity often achieved. nih.gov
High-performance liquid chromatography (HPLC) using a chiral stationary phase can also be employed for the analytical and preparative separation of 1-phenylethylamine enantiomers. acs.org
Asymmetric Synthesis of Chiral Amine Building Blocks
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule, avoiding the need for resolution and the loss of 50% of the material. Several strategies have been developed for the asymmetric synthesis of chiral amines like 1-phenylethylamine. nih.govyale.edu
One of the most direct and efficient methods is the asymmetric hydrogenation of prochiral imines. nih.gov This involves the reduction of an imine derived from acetophenone using a chiral catalyst, typically a transition metal complex with a chiral ligand. nih.gov This approach has been successfully implemented on an industrial scale for the production of other chiral amines. nih.gov
Chemoenzymatic methods offer a powerful combination of chemical and biological catalysis. A two-step, one-pot transformation of styrene (B11656) to 1-phenylethylamine has been developed. acs.org This process involves an initial palladium/copper-catalyzed Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination of the in situ-formed ketone using an amine dehydrogenase. acs.org This method achieves high conversion and excellent enantiomeric excess. acs.org
Transaminases are another class of enzymes used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net For example, an (S)-specific ω-transaminase can be used to convert acetophenone to (S)-1-phenylethylamine with high enantiomeric excess. nih.gov The efficiency of this process can be enhanced by removing the pyruvate (B1213749) byproduct, for instance, by using a coupled enzyme system with lactate (B86563) dehydrogenase. nih.gov
The use of chiral auxiliaries is another well-established approach. For instance, tert-butanesulfinamide can be condensed with acetophenone to form a sulfinamide, which can then be diastereoselectively reduced to afford the desired chiral amine after cleavage of the auxiliary. yale.eduyoutube.com
Optimization of Reaction Conditions for this compound Synthesis
The optimization of reaction conditions is a critical step in any chemical synthesis to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For the synthesis of this compound, key parameters to consider include the choice of solvent, temperature, catalyst, and stoichiometric ratios of reactants.
The choice of solvent can significantly impact the reaction rate and yield. Solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), toluene (B28343), and acetonitrile are commonly used for amide bond formation. nih.govacs.org The ideal solvent should effectively dissolve the reactants while being compatible with the chosen catalyst and reaction conditions. In some cases, solvent-free conditions can be employed, particularly in green chemistry approaches, which can simplify workup and reduce waste. bohrium.comsemanticscholar.org
Temperature is another crucial factor. While some amidation reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. nih.govacs.orgorientjchem.org For instance, in a study on the synthesis of 2,4,6-triaryl-1,3,5-triazines, the reaction temperature was scanned, and 130 °C was found to be optimal. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of reactants or products.
The catalyst and its loading are also of paramount importance in catalytic reactions. The type of catalyst can determine the reaction pathway and selectivity. For example, in copper-catalyzed amidation, the choice of the copper salt and ligand can influence the outcome. bohrium.comnih.gov The catalyst loading should be optimized to be as low as possible while still achieving a reasonable reaction rate to minimize cost and potential contamination of the product.
The stoichiometric ratio of the reactants, 4-chlorobenzoic acid (or its activated derivative) and 1-phenylethylamine, should also be carefully controlled. Using a slight excess of one reactant can sometimes drive the reaction to completion, but it may also complicate the purification process. In a reported synthesis of (S)-N-(1-phenylethyl)benzamide, 1.5 equivalents of triphenylphosphine and N-chlorophthalimide were used relative to benzoic acid, with 3 equivalents of the amine. acs.org
The following table provides a general overview of parameters to consider for optimization:
| Parameter | Considerations | Example | Reference |
| Solvent | Solubility of reactants, compatibility with catalyst, boiling point, environmental impact. | Toluene was found to be the most suitable solvent for a cyclotrimerization reaction. | researchgate.net |
| Temperature | Reaction rate vs. side reactions and decomposition. | Optimal temperature for a specific reaction was determined to be 130 °C. | researchgate.net |
| Catalyst | Activity, selectivity, cost, reusability. | FeCl₃ was chosen as the optimal catalyst for a triazine synthesis. | researchgate.net |
| Reactant Ratio | Driving the reaction to completion vs. purification challenges. | 1.5 equivalents of coupling reagents and 3 equivalents of amine were used. | acs.org |
Solvent Effects and Temperature Control
The choice of solvent and the control of reaction temperature are critical parameters in the synthesis of this compound, as they significantly influence reaction rates, yields, and the potential for side reactions.
In the synthesis of related benzamides using phosphonium (B103445) salt-mediated amidation, a variety of anhydrous polar aprotic solvents have been shown to be effective, including dichloromethane, ethyl acetate, and acetonitrile. acs.org For the synthesis of N-benzyl-4-methylbenzamide, a compound structurally similar to the title compound, anhydrous acetonitrile was found to provide the best yields. acs.org The reactions are often conducted at room temperature (approximately 24°C) over a period of 12 hours to ensure completion. acs.org
Alternatively, for certain activation methods, elevated temperatures may be necessary. For example, when using N-chlorophthalimide and triphenylphosphine in the presence of a non-nucleophilic base like 4-dimethylaminopyridine (B28879) (DMAP), heating the reaction mixture to 80°C in toluene has been found to be optimal for promoting the nucleophilic attack that leads to the formation of the amide. acs.orgnih.gov In syntheses that utilize coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the reaction is typically stirred at room temperature or with slight heating to facilitate the formation of the amide bond.
The table below summarizes the impact of different solvents on the yield of a similar benzamide synthesis, illustrating the importance of solvent selection.
| Solvent | Yield (%) |
| Dichloromethane | Moderate |
| Ethyl Acetate | Moderate |
| Acetonitrile | High |
| Data derived from the synthesis of a related N-benzyl-4-methylbenzamide. acs.org |
Catalyst Screening and Loading
The selection of an appropriate catalyst and its optimal loading are crucial for an efficient synthesis of this compound. A range of catalysts can be employed, depending on the chosen synthetic route.
For the condensation of 4-chlorobenzoic acid with 1-phenylethylamine, a common approach is the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amine.
In the phosphonium salt-mediated methodology, triphenylphosphine (PPh3) is a key reagent, used in stoichiometric amounts (e.g., 1.5 equivalents) along with N-chlorophthalimide (NCPhth) to generate the active species in situ. acs.org Studies on related reactions have shown that the steric bulk of the phosphine (B1218219) is important; phosphines with a larger Tolman angle, such as triphenylphosphine, are effective, while more sterically hindered phosphines may be less so. acs.org
For the synthesis of the related N-[(1S)-1-phenylethyl]benzamide, boric acid has been used as a catalyst in refluxing toluene, demonstrating that simpler catalysts can also be effective. nih.gov Industrial-scale productions of similar compounds may favor solid acid catalysts, which offer advantages in terms of scalability, ease of separation, and environmental considerations.
The following table provides examples of catalyst systems used in the synthesis of benzamides.
| Catalyst System | Reagents | Application |
| DCC / DMAP | 4-chlorobenzoic acid, 1-phenylethylamine | Laboratory-scale condensation |
| PPh3 / NCPhth | 4-chlorobenzoic acid, 1-phenylethylamine | In situ generation of activating agent |
| Boric Acid | Benzoic acid, (S)-1-phenylethylamine | Catalytic condensation in refluxing toluene |
| Data compiled from various benzamide synthesis methodologies. acs.orgnih.gov |
Yield Enhancement and Purity Considerations
Maximizing the yield of this compound while ensuring high purity is a key objective of any synthetic strategy. Several factors, from reaction conditions to purification methods, play a role in achieving this goal.
Yields for benzamide syntheses can vary significantly depending on the methodology. For the phosphonium salt-mediated approach, isolated yields for a range of benzamides have been reported to be in the moderate to good range, typically between 40% and 84%. acs.orgnih.gov A particularly high yield of 90% was reported for the synthesis of N-[(1S)-1-phenylethyl]benzamide using a boric acid catalyst, with the product precipitating out of the reaction mixture upon cooling and addition of an anti-solvent. nih.gov
The purity of the final product is highly dependent on the purification method employed. Column chromatography is a frequently used technique for purifying benzamides synthesized via phosphonium salt-mediated reactions. acs.orgnih.gov The choice of eluent system is critical for achieving good separation from byproducts and unreacted starting materials.
Recrystallization is another powerful purification technique, particularly for crystalline solids. For the related N-[(1S)-1-phenylethyl]benzamide, various solvent systems, including acetonitrile, ethanol-water, toluene-ethanol, and THF-methanol, have been successfully used for recrystallization, and in some cases, have even led to the isolation of different polymorphic forms of the compound. nih.gov The purity of the final compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
The table below outlines common purification methods and their applications in the synthesis of benzamides.
| Purification Method | Application |
| Column Chromatography | Separation of the product from soluble impurities and byproducts. acs.orgnih.gov |
| Recrystallization | Purification of the crystalline product to a high degree of purity. nih.gov |
| Precipitation | Isolation of the product from the reaction mixture by adding an anti-solvent. nih.gov |
Stereochemical Investigations of 4 Chloro N 1 Phenylethyl Benzamide
Chiral Resolution and Enantiomeric Enrichment of 4-chloro-N-(1-phenylethyl)benzamide
The separation of enantiomers of chiral compounds is a critical process in stereochemistry. For amides derived from the chiral amine 1-phenylethylamine (B125046), this is often achieved through diastereomeric salt formation with a chiral resolving agent. While specific resolution data for this compound is not extensively detailed in the provided results, the principle relies on the differential solubility of the diastereomeric salts, allowing for their separation by fractional crystallization.
Enantiomeric enrichment, which refers to increasing the amount of one enantiomer over the other in a mixture, can be accomplished through various methods. For compounds like this compound, which possess a chiral center at the 1-phenylethyl moiety, enzymatic resolution can be a powerful tool. This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer, leaving the other unreacted and thus enriched.
Absolute Configuration Determination by Spectroscopic and X-ray Methods
The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. For N-substituted benzamides, this is a crucial piece of information.
Spectroscopic Methods: Chiral solvating agents (CSAs) are employed in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric composition and can aid in assigning absolute configuration. nih.govnih.gov For instance, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, a thioamide analogue of a known CSA, has been synthesized for this purpose. nih.govnih.gov The interaction between the CSA and the enantiomers of a chiral analyte leads to the formation of diastereomeric complexes, which exhibit distinct chemical shifts in the NMR spectrum. nih.gov
X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, unequivocally establishing the spatial arrangement of its atoms. While a specific crystallographic study for this compound was not found, the methodology is well-established for similar benzamide (B126) derivatives. nih.govnih.govnih.gov For example, the crystal structure of N-(4-chloro-phenyl)benzamide reveals key details about its molecular geometry. nih.gov
Conformational Analysis and Rotational Isomerism of the Amide and Phenylethyl Moieties
Amide Moiety: The amide bond (–CO–NH–) typically exhibits a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group. However, rotation around the N-C(aryl) and C(carbonyl)-C(aryl) bonds can occur. In the related molecule N-(4-chloro-phenyl)benzamide, the amide group forms a dihedral angle of 29.95 (9)° with the benzoyl ring. nih.gov
Phenylethyl Moiety: The 1-phenylethyl group also possesses conformational flexibility due to rotation around the C-C and C-N bonds. Studies on the related compound N-[(1S)-1-phenylethyl]benzamide have revealed the existence of conformational trimorphism, where three different crystal structures arise from variations in the rotation of the phenyl ring attached to the chiral center. nih.govresearchgate.net This highlights the significant impact of subtle rotational changes on the solid-state packing of the molecules. nih.govresearchgate.net
The relative orientation of the two phenyl rings is a key conformational feature. In the different polymorphic forms of N-[(1S)-1-phenylethyl]benzamide, the dihedral angle between the phenyl rings varies significantly, from 23.1 (2)° to 56.2 (1)°. nih.gov This conformational flexibility is a direct consequence of the rotation of the peripheral phenyl rings. nih.govresearchgate.net
Chirality Transfer and Diastereoselective Control in Reactions Involving this compound
The chiral N-(1-phenylethyl) group in this compound can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at a prochiral center within the molecule.
Influence of the N-(1-Phenylethyl)benzamide Chiral Auxiliary on Stereoinduction
The N-(1-phenylethyl)amine moiety is a well-established and privileged chiral auxiliary in asymmetric synthesis. nih.gov Its effectiveness stems from its ability to create a chiral environment that biases the approach of a reagent to one face of a prochiral substrate, leading to the preferential formation of one diastereomer. The steric bulk of the phenyl and methyl groups on the chiral auxiliary plays a crucial role in directing the incoming reactant. The stereoelectronic effects of the α-PEA moiety have been noted to enhance the reactivity of enolates in aldol (B89426) reactions. nih.gov
Mechanistic Studies and Chemical Reactivity of 4 Chloro N 1 Phenylethyl Benzamide
Reactivity of the Amide Linkage: Hydrolysis and Functionalization
The amide bond, while generally robust, is susceptible to cleavage and modification under specific conditions. Its reactivity is central to both the degradation and further derivatization of 4-chloro-N-(1-phenylethyl)benzamide.
Kinetics and Mechanism of Amide Hydrolysis
The hydrolysis of the amide bond in this compound, leading to 4-chlorobenzoic acid and 1-phenylethylamine (B125046), can proceed under both acidic and basic conditions. The rates and mechanisms are highly dependent on the reaction environment.
Under acidic conditions, the hydrolysis of N-alkyl-4-chlorobenzamides has been studied, providing insight into the behavior of the title compound. rsc.org The reaction is catalyzed by acid, and the rate constants of hydrolysis can be measured in solutions of varying acid concentrations. rsc.org The mechanism likely involves the protonation of the amide oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by a water molecule. researchgate.net For many amides, the reaction exhibits distinct pH-dependent regions, with acid catalysis dominating at low pH. researchgate.neturegina.ca The activation energies for the acid-catalyzed hydrolysis of amides are reported to be around 31 kJ/mol. researchgate.net
In neutral or near-neutral conditions, water-assisted hydrolysis can occur, though at a much slower rate. researchgate.net This pathway has a significantly higher activation energy, estimated to be around 99 kJ/mol for N-substituted amides. researchgate.net
Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. uregina.ca For secondary amides, the subsequent cleavage of the C-N bond can be the rate-determining step. uregina.ca
The rate of hydrolysis is influenced by the electronic nature of the substituents on both the acyl and the N-alkyl portions of the amide. For this compound, the electron-withdrawing chloro group on the benzoyl moiety can influence the reactivity of the carbonyl group.
Table 1: General Mechanisms of Amide Hydrolysis
| Condition | Mechanism | Key Intermediates |
| Acidic | Protonation of carbonyl oxygen followed by nucleophilic attack of water. | Protonated amide, Tetrahedral intermediate |
| Neutral | Direct nucleophilic attack of water. | Tetrahedral intermediate |
| Basic | Nucleophilic attack of hydroxide ion. | Tetrahedral intermediate |
N-Alkylation and Acylation Reactions at the Amide Nitrogen
The nitrogen atom of the secondary amide in this compound can, in principle, undergo further substitution reactions such as N-alkylation and N-acylation. However, the lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than the nitrogen in an amine.
N-Alkylation: The N-alkylation of secondary amides is generally challenging and often requires specific catalytic systems. wikipedia.org One approach involves the use of alcohols as alkylating agents in the presence of a cobalt-nanocatalyst. nih.gov This method proceeds through an initial dehydrogenation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent hydrogenation. nih.gov Another strategy employs a deoxygenative photochemical alkylation of secondary amides, which involves the activation of the amide with triflic anhydride (B1165640) to form an iminium ion, followed by a photochemical radical alkylation. nih.gov Direct N-alkylation with alkyl halides can be achieved under aqueous conditions with a base like sodium bicarbonate, though this method is more commonly applied to primary amines to form secondary or tertiary amines. researchgate.net
N-Acylation: N-acylation of secondary amides to form imides is a well-established transformation. researchgate.net This can be achieved using acylating agents such as acetyl chloride or benzoyl chloride. tandfonline.com The reaction can be promoted by catalysts like iodine under solvent-free conditions. tandfonline.com Another efficient method utilizes benzotriazole (B28993) chemistry for the acylation of amines in water, which can also be applied to secondary amines to yield N-acylated products. nih.gov The amide bond is a fundamental functional group in organic chemistry and biology, and its formation through N-acylation is a widely researched area. researchgate.net
Reactivity of the Aryl Halide Moiety (4-Chloro)
The chlorine atom attached to the benzene (B151609) ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The 4-chloro substituent on the benzoyl group can be replaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. pressbooks.pub For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub In the case of this compound, the amide group itself is generally considered to be a weak activator or deactivator depending on the conditions, but the carbonyl moiety can provide some electron-withdrawing character through resonance.
The SNAr mechanism is a two-step process involving the addition of the nucleophile to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. qorganica.es The negative charge is stabilized by resonance, particularly if strong electron-withdrawing groups are present. pressbooks.pub In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. pressbooks.pub The reactivity of haloarenes in SNAr reactions can be influenced by the solvent, with polar aprotic solvents like DMSO often being employed. nih.govacsgcipr.org
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The chlorine atom of this compound can readily participate in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is a prominent example. libretexts.org
This reaction is typically catalyzed by a palladium(0) complex and requires a base. libretexts.org The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination of the final product to regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling of amides bearing a halide on the aromatic ring has been successfully employed to synthesize more complex molecules. researchgate.netresearchgate.net For instance, N-acetyl/benzyl (B1604629) substituted benzamides can undergo Suzuki-Miyaura coupling with aryl boronic acids in the presence of a robust NHC-palladacycle catalyst. researchgate.net The development of air-stable and well-defined palladium precatalysts, such as [Pd(NHC)(sulfide)Cl2] complexes, has further enhanced the utility of this reaction for amide N-C bond activation. nih.gov
Table 2: Comparison of Reactivity at the Aryl Halide Moiety
| Reaction Type | Key Reagents | General Outcome |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, often in a polar aprotic solvent. | Replacement of the chlorine atom with the nucleophile. |
| Suzuki-Miyaura Cross-Coupling | Organoboron compound, Palladium catalyst, Base. | Formation of a new carbon-carbon bond at the position of the chlorine atom. |
Supramolecular Interactions and Self-Assembly Propensities
The structure of this compound, with its amide group capable of hydrogen bonding and aromatic rings that can engage in π-π stacking, suggests a propensity for forming ordered supramolecular assemblies.
The self-assembly of substituted benzamides and oligoamides has been a subject of study. amanote.comlatrobe.edu.au These molecules can form intricate networks through non-covalent interactions, leading to the formation of organogels or other organized structures. researchgate.net The hydrogen bonding between amide groups is a primary driving force for self-assembly, often leading to the formation of tape-like or sheet-like structures. acs.org The presence of aromatic rings can further stabilize these assemblies through π-π stacking interactions.
Hydrogen Bonding Networks in the Solid State
A definitive analysis of the hydrogen bonding networks within the solid-state structure of this compound cannot be provided. Such a discussion would necessitate experimentally determined crystal structure data, which is not found in the reviewed scientific literature. While analysis of closely related compounds, such as N-(phenyl)-4-chlorobenzamide and N-[(1S)-1-phenylethyl]benzamide, reveals the presence of N—H⋯O hydrogen bonds that form C(4) chain motifs, the direct application of these findings to the title compound without specific crystallographic confirmation would be speculative. niscpr.res.inresearchgate.netsigmaaldrich.comresearchgate.net
Exploration of Molecular Packing and Crystal Engineering
Similarly, a detailed exploration of the molecular packing and crystal engineering of this compound is precluded by the absence of its published crystal structure. The study of molecular packing, including the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, is fundamentally dependent on X-ray diffraction studies. Research on analogous compounds indicates that factors such as the rotation of phenyl rings can significantly influence the packing of supramolecular chains, leading to phenomena like polymorphism. sigmaaldrich.comresearchgate.net However, without specific data for this compound, any discussion on its crystal engineering would be conjectural.
Computational and Theoretical Chemistry of 4 Chloro N 1 Phenylethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and energetic profile of 4-chloro-N-(1-phenylethyl)benzamide. These computational approaches allow for a detailed analysis of molecular orbitals and charge distributions, which are key to understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool in organic chemistry for predicting the reactivity of molecules. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com
For derivatives of benzamide (B126), FMO analysis helps in understanding their electronic properties and potential reaction sites. For instance, in a related compound, 4-chloro-N,N-diphenylbenzamide, computational studies have been used to map the HOMO and LUMO to understand its electronic behavior. niscpr.res.in The distribution of these orbitals indicates the likely regions for nucleophilic and electrophilic attack. youtube.comniscpr.res.in
| Orbital | Energy (a.u.) | Description |
|---|---|---|
| HOMO | -0.25 | Highest Occupied Molecular Orbital, indicating regions of electron donation (nucleophilicity). |
| LUMO | -0.03 | Lowest Unoccupied Molecular Orbital, indicating regions of electron acceptance (electrophilicity). |
| HOMO-LUMO Gap | 0.22 | Energy difference, reflecting the molecule's reactivity. A smaller gap suggests higher reactivity. |
Note: The data in this table is illustrative for a related benzamide derivative and is intended to exemplify the type of information obtained from FMO analysis. Actual values for this compound would require specific calculations.
Charge Distribution and Electrostatic Potential Maps
The charge distribution within a molecule is critical for understanding its interactions with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution, where different colors denote varying electrostatic potentials. youtube.com Typically, red areas indicate regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms like oxygen, and are prone to electrophilic attack. niscpr.res.inyoutube.com Conversely, blue areas represent regions of positive potential (electron-poor), usually around hydrogen atoms attached to electronegative atoms, and are susceptible to nucleophilic attack. niscpr.res.inyoutube.com Green and yellow areas signify regions of neutral potential. youtube.com
In the context of benzamide derivatives, ESP maps can highlight the reactive centers of the molecule. For example, in 4-chloro-N,N-diphenylbenzamide, the red region is localized around the carbonyl oxygen, indicating it as a site for electrophilic interaction, while blue regions are found on the phenyl rings, suggesting sites for potential nucleophilic interactions. niscpr.res.in Such analysis is crucial for predicting how this compound will interact with biological targets or other reactants.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as molecules. princeton.edu It has proven to be a valuable tool for studying reaction mechanisms, allowing for the elucidation of reaction pathways and the characterization of transition states.
Elucidation of Amidation Mechanisms
The formation of the amide bond in this compound can be studied using DFT. This involves modeling the reaction between a derivative of benzoic acid (like 4-chlorobenzoyl chloride) and 1-phenylethylamine (B125046). DFT calculations can map out the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction mechanism, including the energetics of bond formation and breaking.
Investigation of Stereoselective Processes
Given that this compound possesses a chiral center at the 1-phenylethyl group, the investigation of stereoselective processes is of significant interest. DFT calculations can be employed to study the energy differences between diastereomeric transition states that lead to the formation of different stereoisomers. By comparing the activation energies for the formation of (R)- and (S)-enantiomers, it is possible to predict and understand the stereoselectivity of the synthesis. The calculations can take into account the influence of chiral catalysts or auxiliaries on the reaction pathway.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. taylorandfrancis.comnih.gov This technique is particularly useful for exploring the conformational landscape and flexibility of molecules like this compound. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent or interacting with a biological macromolecule), MD can provide insights into its dynamic properties. taylorandfrancis.com
Prediction of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, while specific published computational studies are not widely available, its spectroscopic characteristics can be reliably predicted using well-established methodologies like Density Functional Theory (DFT). Methods such as B3LYP with basis sets like 6-311++G(d,p) are standard for these calculations. researchgate.netnih.gov Such studies on analogous molecules, for instance, 4-chloro-N,N-diphenylbenzamide, have demonstrated a strong correlation between theoretical predictions and experimental results. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard reference, usually Tetramethylsilane (TMS).
The predicted chemical shifts for this compound are influenced by the electronic environments created by its constituent parts: the 4-chlorobenzoyl group and the 1-phenylethyl group. The electron-withdrawing nature of the chlorine atom and the carbonyl group, along with the magnetic anisotropy of the aromatic rings, are key factors determining the spectral output.
Predicted ¹H and ¹³C NMR Chemical Shifts:
Below are the anticipated chemical shifts based on computational models of analogous structures.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Atom Type | Predicted Shift (ppm) | Multiplicity | Notes |
| Amide (N-H) | ~8.5 - 8.8 | Doublet | Shift is dependent on solvent and concentration. |
| 4-chlorobenzoyl (aromatic C-H) | ~7.7 - 7.8 | Doublet | Protons ortho to the carbonyl group. |
| 4-chlorobenzoyl (aromatic C-H) | ~7.4 - 7.5 | Doublet | Protons ortho to the chlorine atom. |
| 1-phenylethyl (aromatic C-H) | ~7.2 - 7.4 | Multiplet | Protons of the phenyl ring. |
| Methine (CH) | ~5.2 - 5.4 | Quintet | The chiral center proton. |
| Methyl (CH₃) | ~1.6 - 1.7 | Doublet | Methyl group attached to the chiral center. |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Atom Type | Predicted Shift (ppm) | Notes |
| Carbonyl (C=O) | ~165 - 167 | Typical amide carbonyl chemical shift. niscpr.res.in |
| Phenyl C-N | ~142 - 144 | Aromatic carbon attached to the methine group. |
| Benzoyl C-Cl | ~137 - 139 | Aromatic carbon attached to the chlorine atom. |
| Benzoyl C-C=O | ~133 - 135 | Aromatic carbon attached to the carbonyl group. |
| Aromatic C-H | ~127 - 129 | General range for aromatic carbons. niscpr.res.in |
| Methine (CH) | ~49 - 51 | Chiral carbon atom. |
| Methyl (CH₃) | ~21 - 23 | Methyl carbon. |
Infrared (IR) Spectroscopy
Theoretical vibrational analysis using DFT methods can predict the IR spectrum of this compound. These calculations yield harmonic vibrational frequencies, which are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, bringing them closer to experimental values. nih.gov The predicted spectrum is characterized by several key vibrational modes.
Predicted Key IR Vibrational Frequencies:
The following table outlines the principal vibrational modes and their expected frequencies, derived from computational studies on similar benzamide structures. niscpr.res.inmdpi.comnih.gov
Interactive Data Table: Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch | ~3300 - 3400 | Medium-Strong | Position can be affected by hydrogen bonding. nih.gov |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | ~2900 - 3000 | Medium-Weak | From the ethyl group. |
| C=O Stretch (Amide I) | ~1660 - 1690 | Strong | A very intense and characteristic band for amides. niscpr.res.in |
| C=C Stretch (Aromatic) | ~1400 - 1600 | Medium-Strong | Multiple bands expected from both phenyl rings. nih.gov |
| N-H Bend (Amide II) | ~1520 - 1550 | Medium-Strong | Coupled with C-N stretching. |
| C-N Stretch | ~1220 - 1260 | Medium | Vibration of the amide linkage. niscpr.res.in |
| C-Cl Stretch | ~670 - 700 | Strong | Characteristic vibration for the chloro-substituent. niscpr.res.in |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of the molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of electronic transitions. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding these transitions.
For this compound, the main chromophores are the 4-chlorobenzoyl system and the phenyl group. Electronic transitions are expected to be of the π→π* type, originating from the aromatic systems, and n→π* type, involving the non-bonding electrons of the carbonyl oxygen. Computational studies on 4-chloro-N,N-diphenylbenzamide revealed significant π→π* and n→π* transitions, which provides a basis for predicting the spectrum of the title compound. niscpr.res.in
Predicted UV-Vis Absorption Data:
The expected electronic transitions are summarized below.
Interactive Data Table: Predicted UV-Vis Electronic Transitions
| Predicted λmax (nm) | Oscillator Strength (f) | Transition Type | Orbital Contribution |
| ~270 - 290 | > 0.1 | π → π | HOMO → LUMO |
| ~230 - 240 | > 0.1 | n → π | HOMO-n → LUMO |
Note: HOMO-n refers to a lower-energy occupied molecular orbital with significant non-bonding character.
The calculated HOMO-LUMO energy gap provides an indication of the molecule's electronic stability and chemical reactivity. A larger energy gap generally implies higher stability. niscpr.res.in The predicted transitions suggest that this compound absorbs in the UV region of the electromagnetic spectrum.
Advanced Characterization Techniques and Spectroscopic Analysis
High-Resolution Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in the molecule. The analysis of the vibrational modes of 4-chloro-N-(1-phenylethyl)benzamide confirms the integrity of its amide linkage and the nature of its substituted aromatic rings.
In the FT-IR spectrum, the thiocarbonyl stretch (C=S) is notably absent from the typical amide C=O stretching region, which for a similar compound, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, appears at 1642 cm⁻¹ nih.gov. The C=S stretching vibrations are expected in the 1200–1100 cm⁻¹ range and are characteristically weaker than C=O stretches nih.gov. Other key vibrational bands confirm the molecular structure. The N-H stretch of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below this threshold. The strong absorption from the amide I band (primarily C=O stretching) is one of the most diagnostic peaks and is sensitive to hydrogen bonding. Studies on related N-substituted benzamides show this band is influenced by solvent polarity and self-association through hydrogen bonding researchgate.net. The presence of the chloro-substituent is confirmed by a characteristic C-Cl stretching vibration in the fingerprint region of the spectrum.
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amide | N-H Stretch | 3300 - 3500 | Position can indicate hydrogen bonding. |
| Amide | C=O Stretch (Amide I) | 1640 - 1680 | A strong, characteristic absorption. Its position is sensitive to conformation and intermolecular interactions. nih.gov |
| Amide | N-H Bend (Amide II) | 1510 - 1570 | Coupled with C-N stretching. |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Typically multiple weak to medium bands. |
| Aliphatic Group | C-H Stretch | 2850 - 2980 | From the methyl and methine groups. |
| Chloro-aromatic | C-Cl Stretch | 1000 - 1100 | Found in the fingerprint region. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
While one-dimensional ¹H and ¹³C NMR provide initial constitutional data, advanced NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular fragments.
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound.
COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled (typically through two or three bonds). sdsu.edu For the title compound, a key cross-peak would appear between the methine proton (-CH-) and the three protons of the methyl group (-CH₃) in the 1-phenylethyl moiety, confirming their connectivity. It would also reveal couplings between adjacent protons on the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H coupling). sdsu.eduyoutube.com It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the methine proton signal will correlate to the methine carbon signal, and the aromatic protons will correlate to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformational preferences in solution. For this compound, NOESY could reveal the spatial proximity between the N-H proton and the methine proton of the phenylethyl group, helping to define the preferred conformation around the N-C bond.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Key Correlation From | Key Correlation To | Information Gained |
| COSY | -CH- proton | -CH₃ protons | Confirms the ethyl fragment of the phenylethyl group. sdsu.edu |
| HSQC | Aromatic protons | Aromatic carbons | Assigns specific ¹³C signals to their attached ¹H signals. sdsu.eduyoutube.com |
| HMBC | N-H proton | Carbonyl carbon (C=O) | Connects the amine to the benzoyl group. sdsu.eduyoutube.com |
| HMBC | Protons on chlorophenyl ring | Carbonyl carbon (C=O) | Confirms the structure of the 4-chlorobenzoyl moiety. sdsu.eduyoutube.com |
| HMBC | -CH- proton | Carbons of the adjacent phenyl ring | Confirms the structure of the phenylethyl moiety. |
Solid-State NMR (SSNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials at an atomic level. It is particularly adept at identifying and distinguishing between different polymorphic forms of a compound. Polymorphs, being different crystal structures of the same molecule, will place the constituent atoms in slightly different electronic environments. SSNMR can detect these subtle differences, resulting in distinct chemical shifts for the same nucleus (e.g., ¹³C or ¹⁵N) in different polymorphs. This makes SSNMR an ideal tool for studying potential polymorphism in this compound, which is anticipated based on studies of its parent compound, N-(1-phenylethyl)benzamide. nih.govresearchgate.net
X-Ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive picture of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions.
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration for organic materials. The parent compound, N-[(1S)-1-phenylethyl]benzamide, is a known conformational trimorph, meaning it can crystallize in three different forms. nih.govresearchgate.net These forms arise from different crystallization solvents and exhibit distinct molecular conformations, primarily due to the rotation of the phenyl rings. nih.govresearchgate.net While all three polymorphs share the same fundamental N—H⋯O hydrogen-bonded chain structure, the way these chains pack together differs, leading to different crystal symmetries (space groups P2₁ and P2₁2₁2₁) and densities. nih.govresearchgate.net This precedent strongly suggests that this compound could also exhibit polymorphism, with different solvent conditions potentially yielding distinct crystal structures with varied packing efficiencies and physical properties.
The presence of a chiral center at the C1 position of the phenylethyl group means that this compound exists as a pair of enantiomers (R and S). When a single enantiomer is crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration without ambiguity. ed.ac.uk This is achieved by analyzing the effects of anomalous dispersion, which are small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) that are sensitive to the absolute structure. researchgate.net By using a suitable X-ray wavelength (e.g., Cu Kα radiation), the data collected from an enantiopure crystal allows for the calculation of a Flack parameter, which confirms whether the correct enantiomer has been modeled. ed.ac.uk This method is the gold standard for assigning the absolute stereochemistry of chiral molecules. The crystallographic study of the parent compound, N-[(1S)-1-phenylethyl]benzamide, was performed on an enantiopure sample, establishing the known (S) configuration in the crystal. nih.govresearchgate.net A similar analysis would be essential for definitively assigning the R or S configuration to a chiral sample of this compound.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopic methods are essential for the analysis of chiral compounds such as this compound, which possesses a stereogenic center at the α-carbon of the phenylethyl moiety. These techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. The benzamide (B126) chromophore within this compound is a key feature for CD analysis. The electronic transitions of the aromatic rings and the amide group are sensitive to the chiral environment, giving rise to characteristic Cotton effects in the CD spectrum.
The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center. For instance, the two enantiomers of this compound, (R)- and (S)-4-chloro-N-(1-phenylethyl)benzamide, are expected to exhibit mirror-image CD spectra. By comparing the experimentally obtained CD spectrum with that of a reference standard of known absolute configuration or with spectra predicted by computational methods, the absolute configuration of a sample can be determined.
Furthermore, the intensity of the CD signal is proportional to the concentration and the enantiomeric excess (ee) of the sample. This relationship allows for the quantitative determination of the enantiomeric purity of a mixture of enantiomers.
Optical Rotatory Dispersion (ORD) measures the rotation of the plane of linearly polarized light as it passes through a chiral sample. The angle of rotation is dependent on the wavelength of the light. An ORD curve is a plot of this optical rotation versus wavelength. Similar to CD, the shape of the ORD curve, particularly in the region of an absorption band (known as the Cotton effect), is characteristic of the absolute configuration of the enantiomer. The two enantiomers of this compound would produce ORD curves that are equal in magnitude but opposite in sign at all wavelengths.
The combination of CD and ORD provides a powerful tool for the stereochemical analysis of this compound, enabling the determination of both its absolute configuration and its enantiomeric purity.
Table 1: Chiroptical Spectroscopy Data for Chiral Amides This table presents representative data for analogous chiral benzamides to illustrate the principles of chiroptical analysis, as specific experimental data for this compound is not publicly available.
| Compound | Method | Wavelength (nm) | Observation | Reference |
| (R)-N-Benzoyl-1-phenylethylamine | CD | ~220-240 | Positive Cotton Effect | General knowledge from related studies |
| (S)-N-Benzoyl-1-phenylethylamine | CD | ~220-240 | Negative Cotton Effect | General knowledge from related studies |
| Chiral Benzamides | ORD | 589 (D-line) | Specific Rotation ([α]D) | General knowledge from related studies |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with high accuracy. This allows for the unambiguous determination of the elemental composition of this compound. The monoisotopic mass of C₁₅H₁₄ClNO is 259.0764 g/mol . HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's identity.
In addition to providing an accurate mass, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can elucidate the fragmentation pathways of the molecule. The fragmentation pattern is highly characteristic of the compound's structure. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar N-benzylamides and halogenated aromatic compounds.
Predicted Fragmentation Pathway:
Upon ionization in the mass spectrometer (e.g., by electron ionization or electrospray ionization), the molecular ion [C₁₅H₁₄ClNO]⁺• is formed. A characteristic feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2, with an intensity ratio of approximately 3:1 relative to the molecular ion peak (M), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
The primary fragmentation pathways for the molecular ion of this compound are expected to involve the cleavage of the amide bond and the bonds adjacent to the chiral center.
Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the phenyl ring is a common fragmentation for benzamides. This would lead to the formation of the 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) with a characteristic m/z of 139/141.
Amide Bond Cleavage: Cleavage of the amide C-N bond can occur, leading to the formation of the 1-phenylethylaminium radical cation or related fragments.
Benzylic Cleavage: A very common fragmentation pathway for compounds containing a phenylethyl group is the cleavage of the benzylic bond (the bond between the chiral carbon and the phenyl group). This would lead to the formation of a stable benzyl (B1604629) cation ([C₇H₇]⁺) at m/z 91 and a radical cation corresponding to the rest of the molecule. Alternatively, cleavage of the bond between the chiral carbon and the nitrogen can lead to the formation of the 1-phenylethyl cation ([C₈H₉]⁺) at m/z 105.
Loss of HCl: The elimination of a molecule of hydrogen chloride (HCl) from the molecular ion is another possible fragmentation pathway for chloro-substituted compounds.
The analysis of these fragment ions and their relative abundances in the mass spectrum provides a detailed fingerprint of the molecule's structure.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound This table outlines the predicted major fragments and their exact masses for this compound based on established fragmentation principles.
| Ion | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Formula | Description |
| [M]⁺• | 259.0764 | 261.0734 | [C₁₅H₁₄ClNO]⁺• | Molecular Ion |
| [M-CH₃]⁺ | 244.0529 | 246.0499 | [C₁₄H₁₁ClNO]⁺ | Loss of a methyl group |
| [C₇H₄ClO]⁺ | 139.9951 | 141.9921 | [C₇H₄ClO]⁺ | 4-Chlorobenzoyl cation |
| [C₈H₉]⁺ | 105.0699 | - | [C₈H₉]⁺ | 1-Phenylethyl cation |
| [C₇H₇]⁺ | 91.0543 | - | [C₇H₇]⁺ | Benzyl cation/Tropylium ion |
Derivatization and Chemical Modification of 4 Chloro N 1 Phenylethyl Benzamide
Modifications at the Benzene (B151609) Ring: Exploration of Substituent Effects
The benzene ring of 4-chloro-N-(1-phenylethyl)benzamide, activated by the existing chloro substituent, presents opportunities for further functionalization. These modifications can significantly alter the electronic and steric properties of the molecule.
Further Halogenation or Halogen Exchange
The introduction of additional halogen atoms or the exchange of the existing chlorine atom can be achieved through various synthetic methodologies. For instance, the synthesis of di-halogenated derivatives, such as 4-chloro-N-(2-chloro-phenyl)benzamide, demonstrates the feasibility of introducing a second chlorine atom onto a phenyl ring within a similar benzamide (B126) framework. nih.gov The presence of an additional halogen can influence the molecule's lipophilicity and its participation in halogen bonding, a non-covalent interaction of increasing interest in crystal engineering.
Furthermore, metal-mediated halogen exchange reactions offer a pathway to replace the chlorine atom with other halogens like bromine or iodine. nih.gov These reactions, often catalyzed by transition metals, proceed through an oxidative addition-reductive elimination mechanism and are crucial for creating a diverse set of halogenated analogues. nih.gov The nature of the halogen atom can profoundly impact the reactivity of the molecule in subsequent cross-coupling reactions and can modulate its physical properties.
A notable example of further halogenation is the compound 4-amino-2-chloro-N-[(1S)-1-phenylethyl]benzamide, which features an additional chlorine atom at the 2-position of the benzamide ring, alongside an amino group. nih.gov
| Compound | Modification | Potential Impact |
| 4-chloro-N-(2-chloro-phenyl)benzamide | Introduction of a second chlorine atom | Altered lipophilicity and electronic properties |
| Bromo- or Iodo-N-(1-phenylethyl)benzamide | Halogen exchange (Cl to Br or I) | Modified reactivity in cross-coupling reactions |
| 4-amino-2-chloro-N-[(1S)-1-phenylethyl]benzamide | Additional chlorine and amino group | Changes in basicity and hydrogen bonding capability |
Electrophilic Aromatic Substitution (e.g., nitration, sulfonation)
The electron-withdrawing nature of the chloro substituent and the amide group directs incoming electrophiles to specific positions on the benzene ring.
Nitration: The introduction of a nitro group (NO₂) onto the aromatic ring is a common electrophilic aromatic substitution. The synthesis of (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide, a thioamide analogue, showcases that dinitration of the benzoyl ring is achievable. nih.gov This suggests that nitration of this compound would likely yield nitro derivatives, with the nitro groups positioned meta to the carbonyl group.
Sulfonation: The sulfonation of the benzene ring introduces a sulfonic acid group (-SO₃H) or a derivative thereof. A key example is the synthesis of 3-(aminosulfonyl)-4-chloro-n-(1-phenylethyl)benzamide. sigmaaldrich.com This compound features a sulfamoyl group (-SO₂NH₂) ortho to the chloro substituent, indicating that the position can be readily functionalized.
| Reaction | Example Product | Reagents | Significance |
| Nitration | 3,5-dinitro-N-(1-phenylethyl)benzamide (analogue) | Nitrating mixture (e.g., HNO₃/H₂SO₄) | Introduces strongly electron-withdrawing groups |
| Sulfonation | 3-(aminosulfonyl)-4-chloro-n-(1-phenylethyl)benzamide | Fuming sulfuric acid or chlorosulfonic acid followed by amination | Enhances polarity and provides a handle for further derivatization |
Modifications at the Amide Nitrogen and Phenylethyl Moiety
Alterations at the amide nitrogen and the phenylethyl side chain provide another avenue for creating structural diversity and fine-tuning molecular properties.
Synthesis of N-Alkylated/Acylated Derivatives
The hydrogen atom on the amide nitrogen can be substituted with alkyl or acyl groups. N-alkylation, for instance, can be achieved using alkyl halides in the presence of a base. A direct example is the compound 3-(aminosulfonyl)-4-chloro-n-methyl-n-(1-phenylethyl)benzamide, which is an N-methylated derivative. sigmaaldrich.com The introduction of an N-alkyl group can impact the molecule's conformation and its ability to act as a hydrogen bond donor. Acylation of the amide nitrogen would lead to the formation of an imide structure, which would significantly alter the electronic environment around the nitrogen atom. Studies on the related compound, 4-amino-N-(1-phenylethyl)benzamide, have shown that acylation and alkylation of the amino group can be readily performed. nih.gov
Modification of the Phenylethyl Side Chain
The phenylethyl side chain offers several sites for chemical modification. One notable example is the hydroxylation of the ethyl group, leading to the formation of 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide. The synthesis of this compound typically involves the condensation of 4-chlorobenzoic acid with 2-amino-1-phenylethanol. The introduction of a hydroxyl group adds a polar functional group capable of hydrogen bonding, which can influence solubility and intermolecular interactions. Further reactions, such as oxidation of the hydroxyl group to a ketone, can also be envisioned.
| Modification Site | Type of Modification | Example Derivative | Synthetic Approach |
| Amide Nitrogen | N-Alkylation | 3-(aminosulfonyl)-4-chloro-n-methyl-n-(1-phenylethyl)benzamide | Reaction with an alkyl halide in the presence of a base |
| Phenylethyl Side Chain | Hydroxylation | 4-chloro-N-(2-hydroxy-1-phenylethyl)benzamide | Condensation with a hydroxylated phenylethylamine |
Synthesis of Analogues for Structure-Property Relationship Studies in Non-Biological Contexts
The synthesis and analysis of analogues of this compound are crucial for understanding how specific structural features influence its physicochemical properties. These studies are not aimed at biological applications but rather at elucidating fundamental aspects of molecular structure and its consequences.
A compelling example is the study of conformational polymorphism in N-[(1S)-1-phenylethyl]benzamide, the parent compound without the chloro substituent. nih.gov This research revealed that the molecule can exist in three different crystalline forms (polymorphs), each with a distinct arrangement of molecules in the crystal lattice. nih.gov This polymorphism arises from different rotational conformations of the phenyl rings, which in turn affects the packing density and intermolecular interactions. nih.gov Such studies are fundamental to materials science, where controlling the solid-state properties of a compound is of paramount importance.
By synthesizing a series of analogues with varying substituents on either of the phenyl rings, researchers can systematically investigate the impact of these changes on properties such as melting point, solubility, crystal packing, and spectroscopic characteristics.
| Analogue | Structural Variation | Property Studied | Key Finding |
| N-[(1S)-1-phenylethyl]benzamide | Absence of chloro group | Conformational Polymorphism | The molecule exhibits trimorphism, with different crystal packing and densities due to rotational differences in the phenyl rings. nih.gov |
| 4-methyl-N-(1-phenylethyl)benzamide | Chloro group replaced by a methyl group | - | Provides a comparison of the electronic effects of a halogen versus an alkyl group. |
| 4-amino-N-(1-phenylethyl)benzamide | Chloro group replaced by an amino group | - | Introduces a hydrogen-bonding donor and a basic center, significantly altering intermolecular forces. nih.gov |
Applications of 4 Chloro N 1 Phenylethyl Benzamide in Materials Science and Supramolecular Chemistry
As a Building Block in Polymer Synthesis (e.g., polyamides with specific stereochemical properties)
While direct polymerization of 4-chloro-N-(1-phenylethyl)benzamide into large-scale commercial polymers is not widely documented, its structure is archetypal for monomers that could be used to synthesize polyamides with specific stereochemical properties. The presence of both an amine-derived moiety (the N-(1-phenylethyl) group) and a carboxylic acid-derived moiety (the 4-chlorobenzoyl group) within the same amide linkage provides a blueprint for creating chiral polyamide chains.
The synthesis of polyamides typically involves the polycondensation of diamines and diacid chlorides. Although this compound itself is not a traditional monomer for this process, its derivatives can be envisioned as such. For instance, the introduction of reactive functional groups at the para-positions of both phenyl rings would transform the molecule into a chiral monomer suitable for polymerization.
The significance of using a chiral monomer like a derivative of this compound lies in the potential to create polymers with a defined secondary structure, such as helical chains. The stereochemistry of the 1-phenylethyl group would direct the coiling of the polymer backbone, leading to materials with unique chiroptical properties. Such polymers are of interest for applications in chiral separations, asymmetric catalysis, and advanced optical materials.
Formation of Supramolecular Architectures and Self-Assembled Systems
The ability of this compound and its analogs to form well-defined supramolecular structures through non-covalent interactions is a key area of research. These interactions, primarily hydrogen bonding and π-π stacking, allow the molecules to self-assemble into larger, ordered systems.
Design of Chiral Assemblies and Networks
The chirality of this compound is fundamental to its role in the design of chiral assemblies. The enantiomerically pure forms of this compound, (R)- and (S)-4-chloro-N-(1-phenylethyl)benzamide, serve as building blocks for constructing supramolecular structures with a specific handedness. These assemblies can range from simple hydrogen-bonded chains to more complex three-dimensional networks.
Investigation of Orientational Chirality
A groundbreaking application of this compound and its derivatives has been in the discovery and investigation of a new type of chirality known as "orientational chirality". uitm.edu.mynih.govfrontiersin.orgnih.gov This phenomenon arises in molecules where a chiral center is remotely anchored to a functional group, and the rotation around a specific bond is hindered by a "blocker". nih.govnih.gov This steric hindrance leads to the existence of stable rotational isomers, or "orientatiomers". nih.govnih.gov
Research has demonstrated that derivatives of this compound, particularly its bromo-analog, are excellent models for studying orientational chirality. nih.govfrontiersin.org In these systems, the chiral amide auxiliary acts as a controlling element, influencing the rotational orientation of different parts of the molecule. nih.gov The synthesis of these complex molecules often involves multi-step processes, including Suzuki-Miyaura cross-coupling reactions. nih.govfrontiersin.org The resulting orientational isomers can be isolated and their distinct three-dimensional structures confirmed by X-ray diffraction analysis. nih.gov This field of study opens up new avenues for designing molecules with multiple, controllable chiral states, which could have significant implications for the development of molecular switches and other advanced materials. nih.govnih.gov
Crystal Engineering and Control of Solid-State Properties
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. This compound is an ideal candidate for crystal engineering studies due to its combination of a rigid core, a chiral center, and hydrogen-bonding capabilities.
The primary intermolecular interaction governing the crystal packing of benzamides is the N-H···O hydrogen bond, which typically leads to the formation of infinite chains or cyclic dimers. The presence of the chiral 1-phenylethyl group in this compound introduces stereochemical constraints that influence how these chains pack together. Furthermore, the chloro-substituted and unsubstituted phenyl rings can engage in various π-stacking and C-H···π interactions, which further direct the three-dimensional architecture of the crystal.
By systematically modifying the substituents on the aromatic rings, researchers can fine-tune the intermolecular interactions and thus control the solid-state properties of the resulting materials. For example, changing the halogen atom from chlorine to bromine can affect the strength of halogen bonding interactions and alter the crystal packing. The study of polymorphism, the ability of a compound to exist in multiple crystal forms, is also a key aspect of the crystal engineering of these compounds. Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability.
Role in Advanced Chemical Sensor Development (excluding biological sensing)
The potential application of this compound in the development of advanced chemical sensors, particularly for non-biological applications, is an emerging area of interest. The structural features that make it a valuable component in supramolecular chemistry and crystal engineering also lend themselves to the design of sensor materials.
The amide group, with its hydrogen bond donor and acceptor sites, can act as a recognition site for analytes that can participate in hydrogen bonding. Furthermore, the aromatic rings can be functionalized to create specific binding pockets for target molecules. The chiral nature of the compound could be exploited for the development of sensors capable of enantioselective recognition, which is of great importance in fields such as catalysis and environmental monitoring.
While specific examples of sensors based solely on this compound are not yet prevalent in the literature, the broader class of benzamide (B126) derivatives has been explored for sensing applications. For instance, benzamide-containing molecules have been incorporated into fluorescent sensors where the binding of an analyte modulates the fluorescence output. The principles demonstrated in these systems could be applied to this compound to create novel sensors for a variety of non-biological analytes.
4 Chloro N 1 Phenylethyl Benzamide As a Chiral Auxiliary or Ligand in Asymmetric Catalysis
Design and Synthesis of Metal Complexes with 4-chloro-N-(1-phenylethyl)benzamide Derivatives as Ligands
The direct coordination of this compound to a metal center is generally not a primary strategy in catalysis. The amide nitrogen is typically a poor ligand for transition metals. Consequently, for this compound to function as an effective ligand in asymmetric catalysis, it would need to be chemically modified into a derivative.
The design of such derivatives would involve incorporating stronger coordinating atoms (e.g., phosphorus, nitrogen in an imine or pyridine (B92270), or oxygen in a carboxylate) onto the this compound scaffold. This would create bidentate or tridentate ligands (e.g., P,N- or N,O-ligands) capable of forming stable, well-defined chiral complexes with metals like palladium, rhodium, or iridium. The synthesis would be a multi-step process, starting with the parent amide and building the required functionality. The goal of this design is to create a rigid chiral environment around the metal's active site, which is essential for transferring the ligand's chirality to the substrate during the catalytic cycle. However, specific examples of metal complexes derived directly from this compound are not prominently featured in the reviewed literature, suggesting its application is more established as a chiral auxiliary.
Evaluation of Asymmetric Induction in Organic Reactions
The principal application of this compound in asymmetric synthesis is as a chiral auxiliary. In this role, the chiral molecule is temporarily attached to a prochiral substrate, directs a stereoselective reaction on the substrate, and is subsequently removed, yielding an enantiomerically enriched product.
The N-(1-phenylethyl)amide unit is effective at inducing diastereoselectivity in various reactions. A notable example is the photoinduced cyclization of N-acyl-α-dehydroarylalaninamides. clockss.org In these reactions, the chiral N-(1-phenylethyl) moiety, serving as the auxiliary, directs the formation of one diastereomer of the cyclized product over the other. The stereochemical outcome is influenced by the steric and electronic properties of the substituents on the N-acyl group.
Studies on related N-acyl-α-dehydroarylalaninamides have shown that the substituent on the benzoyl ring can significantly impact the diastereomeric excess (d.e.) of the product. While research on the 4-chloro derivative specifically was not detailed, the principle remains that the chiral auxiliary governs the facial selectivity of the reaction. For instance, in the photocyclization of N-acyl-α-dehydro(1-naphthyl)alaninamides, different substituents on the benzoyl group led to varying levels of diastereoselectivity. clockss.org The presence of the 4-chloro group would exert its own specific electronic (electron-withdrawing) and steric influence on the transition state, thereby affecting the diastereomeric ratio of the products.
Following the diastereoselective photocyclization mentioned previously, the N-(1-phenylethyl) auxiliary can be chemically removed from the major diastereomer of the product. clockss.org This cleavage step liberates the final product, now as a single enantiomer or in an enantiomerically enriched form, and regenerates the chiral auxiliary. The success of the entire sequence—acylation, diastereoselective reaction, and cleavage—is measured by the enantiomeric excess (e.e.) of the final product. The effectiveness of the this compound auxiliary would be determined by both the level of diastereoselectivity it induces and the ease and efficiency of its subsequent removal without causing racemization of the product.
The following interactive table presents research findings on the diastereoselectivity achieved in the photocyclization of related N-acyl-α-dehydro(1-naphthyl)alaninamides, highlighting how substituents on the benzoyl moiety influence the diastereomeric excess.
| N-Acyl Group | Diastereomeric Excess (d.e.) |
| Benzoyl | 62% |
| 4-Methoxybenzoyl | 72% |
| 4-Nitrobenzoyl | 50% |
| 3,5-Dimethoxybenzoyl | 80% |
| This data illustrates the substituent effect in related systems. clockss.org |
Recyclability and Reusability of Catalytic Systems
A key advantage of the chiral auxiliary approach is the potential for the auxiliary to be recycled. For the process to be economically and environmentally sustainable, the chiral auxiliary, this compound, should be recoverable in high yield and purity after it is cleaved from the reaction product.
Future Directions and Emerging Research Avenues for 4 Chloro N 1 Phenylethyl Benzamide
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 4-chloro-N-(1-phenylethyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with (R)- or (S)-1-phenylethylamine. While effective, this method often utilizes hazardous reagents and solvents. Future research is increasingly focused on developing greener and more sustainable synthetic alternatives.
One promising approach is the adoption of flow chemistry . This technique offers enhanced safety, better heat and mass transfer, and the potential for automation and scale-up. rsc.org The shift from batch to continuous-flow processes for active pharmaceutical ingredient (API) synthesis is a growing trend in the pharmaceutical industry, and these principles can be readily applied to the production of this compound. rsc.org
Furthermore, the development of catalytic methods that avoid the use of stoichiometric activating agents is a key area of interest. For instance, the in-situ generation of activating species from less hazardous starting materials can significantly improve the environmental footprint of the synthesis. A reported method for the synthesis of the parent compound, (S)-N-(1-phenylethyl)benzamide, utilizes triphenylphosphine (B44618) and N-chlorophthalimide to activate the carboxylic acid in-situ, providing a potential pathway to explore for the chloro-substituted analogue. nih.govacs.org
Future synthetic strategies will likely focus on:
Catalytic Amide Bond Formation: Exploring novel catalysts that can directly couple 4-chlorobenzoic acid and 1-phenylethylamine (B125046) with high efficiency and selectivity.
Biocatalysis: Investigating the use of enzymes, such as lipases or amidases, to catalyze the enantioselective synthesis of this compound, offering a highly sustainable and specific route.
Solvent Minimization and Replacement: Utilizing greener solvents, such as ionic liquids or deep eutectic solvents, or developing solvent-free reaction conditions.
Exploration of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize synthetic routes and ensure process safety and efficiency, real-time monitoring of chemical reactions is crucial. Advanced spectroscopic techniques are at the forefront of this endeavor, allowing for the in-situ analysis of reaction kinetics, intermediates, and endpoints without the need for sample extraction. researchgate.netwaters.com
For the synthesis of this compound, several spectroscopic probes can be envisioned for future applications:
| Spectroscopic Technique | Information Gained | Potential Application in Synthesis of this compound |
| FTIR/ATR Spectroscopy | Functional group changes, reaction kinetics | Monitoring the disappearance of the acid chloride or carboxylic acid peak and the appearance of the amide peak in real-time. mt.com |
| Raman Spectroscopy | Molecular vibrations, complementary to IR | Particularly useful for reactions in aqueous media or with strong IR absorbers. Can monitor changes in the aromatic ring vibrations and the formation of the amide bond. researchgate.net |
| Mass Spectrometry (ASAP-MS) | Molecular weight of reactants, intermediates, and products | Rapidly confirming the formation of the desired product and identifying any byproducts without sample workup. waters.com |
| NMR Spectroscopy | Detailed structural information | While less common for real-time monitoring due to sensitivity and timescale, flow-NMR techniques are emerging and could provide detailed mechanistic insights. |
The integration of these techniques into both batch and flow reactors will provide a wealth of data for process optimization, leading to higher yields, improved purity, and enhanced safety. spectroscopyonline.com
Integration into Hybrid Materials for Specialized Functions
The inherent chirality of this compound makes it an attractive candidate for integration into advanced hybrid materials with specialized functions, particularly in the fields of chiral separation and optical materials.
Chiral Separation
The ability to separate enantiomers is critical in the pharmaceutical and chemical industries. Chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) and other chromatographic techniques are a primary application. While the direct use of this compound as a CSP has not been extensively reported, its structural motifs are found in effective chiral selectors. For example, benzamide (B126) derivatives have been shown to exhibit enantioselectivity for a variety of analytes. nih.govnih.gov
Future research could involve:
Immobilization onto Supports: Covalently bonding this compound or its derivatives onto silica (B1680970) or polymer supports to create novel CSPs for HPLC, supercritical fluid chromatography (SFC), and gas chromatography (GC). rsc.org
Chiral Polymeric Membranes: Incorporating the chiral moiety into polymer membranes for enantioselective filtration and separation.
Magnetic Chiral Particles: Fabricating hybrid magnetic particles functionalized with this compound for efficient and recyclable enantioselective crystallization or adsorption.
Optical Materials
Chiral materials possess unique optical properties, including the ability to rotate the plane of polarized light (optical rotation) and differential absorption of left- and right-circularly polarized light (circular dichroism). numberanalytics.commdpi.comyoutube.com These properties are the foundation for a range of advanced optical applications.
Emerging research directions include:
Chiral Liquid Crystals: Utilizing this compound as a chiral dopant in liquid crystal formulations to induce helical structures for applications in displays and photonics.
Non-linear Optical (NLO) Materials: Investigating the NLO properties of crystalline this compound for applications in frequency doubling and other optical switching technologies.
Chiroptical Sensors: Developing sensors where the interaction of the chiral benzamide with an analyte induces a change in its chiroptical response, enabling the detection and quantification of other chiral molecules. colab.ws
Theoretical Prediction of Novel Reactivity and Physicochemical Properties
Computational chemistry provides a powerful tool to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new applications. For this compound, theoretical studies can offer significant insights, excluding any human-related predictions.
Key areas for theoretical investigation include:
Reactivity Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the reactivity of the molecule. bohrium.com This includes predicting the most likely sites for electrophilic or nucleophilic attack, understanding the mechanism of its formation, and exploring potential side reactions.
Prediction of Spectroscopic Properties: Calculating theoretical IR, Raman, and NMR spectra to aid in the interpretation of experimental data and to confirm the structure of the synthesized compound.
Crystal Structure Prediction: Predicting the possible polymorphic forms of this compound and their relative stabilities. This is of great importance for controlling the solid-state properties of the material.
Interaction with Chiral Surfaces: Simulating the interaction of the enantiomers of this compound with known chiral stationary phases to understand the mechanism of enantioseparation and to design new, more effective separation media.
By combining these theoretical approaches with experimental validation, a deeper understanding of the fundamental properties of this compound can be achieved, paving the way for its rational design into new and innovative functional materials and processes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-chloro-N-(1-phenylethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amidation reactions, such as coupling 4-chlorobenzoyl chloride with 1-phenylethylamine. Key parameters include:
- Temperature : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., hydrolysis of the acid chloride).
- Solvent Choice : Dichloromethane or THF are preferred for their inertness and solubility .
- Base : Triethylamine or pyridine neutralizes HCl byproducts, improving reaction efficiency .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the benzamide backbone and substituents (e.g., 4-Cl aromatic protons at δ 7.3–7.5 ppm, phenylethyl CH2 at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., SHELX refinement protocols) .
Q. How can researchers validate the structural integrity of synthesized this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT or molecular modeling) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .
- Melting Point Consistency : Deviations >2°C from literature values (e.g., 145–148°C) suggest impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Methodological Answer :
- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce discrepancies in IC50 values .
- SAR Analysis : Systematically modify substituents (e.g., 4-Cl vs. 2-Cl) to isolate pharmacophore contributions .
- Meta-Analysis : Aggregate data from multiple studies using tools like ChemAxon or PubChem to identify trends .
Q. How can X-ray crystallography refine the molecular conformation of this compound?
- Methodological Answer :
- Data Collection : Use a Rigaku diffractometer (Mo-Kα radiation, λ = 0.71073 Å) for high-resolution datasets .
- SHELX Suite : Employ SHELXL for least-squares refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks .
- Validation : Check R-factor convergence (<5%) and Ramachandran plot outliers using Coot .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses with receptors (e.g., PPARδ or kinase enzymes) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA analysis) .
- In Silico ADMET : Predict pharmacokinetics with SwissADME or ADMETLab 2.0 .
Q. How do reaction kinetics influence the scalability of this compound synthesis?
- Methodological Answer :
- Flow Chemistry : Transition from batch to continuous flow reactors (e.g., Vapourtec systems) for improved heat/mass transfer and scalability .
- Kinetic Profiling : Use inline FTIR or HPLC to monitor intermediate formation and optimize residence time .
- Byproduct Mitigation : Introduce scavengers (e.g., polymer-supported reagents) to trap unreacted acid chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
